"4-(Oxazol-4-yl)benzaldehyde" chemical properties
"4-(Oxazol-4-yl)benzaldehyde" chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-(Oxazol-4-yl)benzaldehyde , structured for researchers and drug development professionals.
[1]
CAS Registry Number: 1031927-06-6 IUPAC Name: 4-(1,3-Oxazol-4-yl)benzaldehyde Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol [1][2]
Introduction & Structural Significance
4-(Oxazol-4-yl)benzaldehyde is a high-value biaryl scaffold in medicinal chemistry, distinguished by the specific connectivity of the oxazole ring (at the C4 position) to the benzaldehyde moiety.[1] Unlike the more common 2-substituted or 5-substituted oxazole isomers (often derived from classical Robinson-Gabriel or Van Leusen syntheses), the 4-aryl oxazole motif offers a unique vector for π-stacking interactions and hydrogen bond acceptance in kinase active sites.[1]
The molecule features two distinct reactive centers:
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The Electrophilic Aldehyde (C1'): A versatile handle for reductive aminations, olefinations, and multicomponent reactions.[2]
-
The Heteroaromatic Core (Oxazole): A stable bioisostere for amide bonds, capable of C-H activation at the C2 position.
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1][2] |
| Melting Point | 118 – 122 °C | Range varies by purity/polymorph.[1] |
| Solubility | DMSO, DMF, DCM, MeOH | Limited solubility in water and hexanes.[2] |
| LogP (Calc) | ~1.8 – 2.1 | Lipophilic enough for cell permeability.[1] |
| pKa (Conjugate Acid) | ~0.8 (Oxazole N) | Weakly basic; protonates only in strong acid.[1] |
| Stability | Air/Moisture Stable | Store under inert gas at 2-8°C recommended.[1] |
Synthetic Pathways (High-Fidelity Protocols)
While classical cyclizations (e.g., from α-halo ketones) can yield 4-aryl oxazoles, they often suffer from regioselectivity issues (producing mixtures of 2,4- and 2,5-isomers).[1][2] The Suzuki-Miyaura Cross-Coupling is the preferred "Process Chemistry" route for ensuring the exclusive formation of the 4-(oxazol-4-yl) isomer.[1]
Primary Route: Suzuki-Miyaura Coupling
This pathway utilizes commercially available boronic acids and minimizes regio-isomeric impurities.[1][2]
Reagents:
-
Partner A: 4-Formylphenylboronic acid (1.1 equiv)[1]
-
Partner B: 4-Bromooxazole (1.0 equiv)[1]
-
Base: Na₂CO₃ (2.0 M aq.[1] solution)
Workflow Diagram:
Caption: Regioselective synthesis via Suzuki coupling ensures the oxazole-4-yl connectivity.
Protocol Steps:
-
Inertion: Charge a reaction vessel with 4-bromooxazole (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with Nitrogen (3x).[1]
-
Solvation: Add degassed 1,4-dioxane (10 mL/g substrate) and 2.0 M Na₂CO₃ (3.0 eq).
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC for consumption of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[1][3]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes around 30-40% EtOAc.[1]
Reactivity & Functionalization[2]
The scaffold offers orthogonal reactivity. The aldehyde is the primary handle for diversification, while the oxazole ring is robust but can be activated under specific conditions.[2]
A. Aldehyde Functionalization (C1')[1][4]
-
Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ in DCE.[1] This is the standard route for generating kinase inhibitor libraries.
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to install Michael acceptors (e.g., acrylamides) for covalent drug design.[1]
-
Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.[1]
B. Oxazole Ring Activation (C2)
The C2 proton of the oxazole ring is relatively acidic (pKa ~20) and can be deprotonated for further functionalization.[1]
-
C-H Lithiation: Treatment with LiHMDS or n-BuLi at -78°C generates the 2-lithiooxazole species.[1][2]
-
Electrophile Trapping: Quenching with alkyl halides, aldehydes, or deuterium oxide allows for substitution at the C2 position without disturbing the benzaldehyde linkage.[2]
Reactivity Map:
Caption: Orthogonal reactivity map. Note: Aldehyde protection (acetal) is required before C2-lithiation.[1]
Applications in Drug Discovery[4]
Kinase Inhibition
The 4-phenyl-oxazole motif serves as a bioisostere for biaryl systems found in inhibitors of kinases such as p38 MAP kinase and VEGFR .[1] The oxazole nitrogen can accept hydrogen bonds from the hinge region of the kinase ATP-binding site.[1]
Fluorescent Probes
Oxazole derivatives often exhibit fluorescence.[1] This aldehyde can be condensed with amines to form Schiff bases or reduced to amines that serve as fluorescent tags for biological assays.
Diversity-Oriented Synthesis (DOS)
The compound is a "linchpin" intermediate.[1] By reacting the aldehyde with various amines and subsequently functionalizing the oxazole C2 position, researchers can rapidly generate libraries of 2,4-disubstituted oxazoles with high structural complexity.[2]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2]
-
Storage: Keep cold (2-8°C) and dry. Aldehydes are prone to air oxidation to benzoic acids over time; store under nitrogen/argon for long-term stability.[1]
-
QC Parameter: Check ¹H NMR for the diagnostic aldehyde singlet (~10.0 ppm) and the oxazole C2 proton singlet (~7.9-8.0 ppm). The disappearance of the aldehyde peak often indicates oxidation.
References
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]
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Oxazole C-H Activation: Schnürch, M., et al. (2007).[2] Halogen-Dance Reactions on Oxazoles. Journal of Organic Chemistry, 72(26), 10253–10256.[1][2] Link[1]
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Medicinal Utility: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1]
Sources
- 1. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 2. CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde - Google Patents [patents.google.com]
- 3. WO2008062182A1 - 2- [ (2-substituted) -ind0lizin-3-yl] -2-oxo-acetamide derivatives as antifungal agents - Google Patents [patents.google.com]
